4-amino-N,1-dimethyl-1H-Imidazole-2-carboxamide
Description
Significance of Imidazole (B134444) Carboxamide Scaffolds in Chemical Research
The imidazole ring is a five-membered heterocycle containing two nitrogen atoms that is integral to numerous natural and synthetic compounds. When functionalized with a carboxamide group (-C(=O)NHR), the resulting imidazole carboxamide scaffold becomes a versatile building block in drug discovery and materials science. These scaffolds are prevalent in a wide array of pharmacologically active agents, demonstrating antibacterial, anti-inflammatory, antifungal, and anticancer properties.
The significance of this scaffold is underscored by its presence in compounds designed to interact with crucial biological targets. For instance, derivatives of imidazole-4,5-dicarboxamide have been synthesized as mimics of purines, with the potential to act as kinase inhibitors by competing for the ATP binding site. nih.gov The ability of the carboxamide and imidazole nitrogens to participate in hydrogen bonding is a key factor in their capacity to bind with enzymes and receptors in biological systems. nih.gov
Role of Imidazole Derivatives as Privileged Structures in Chemical Biology
In the realm of medicinal chemistry, the imidazole nucleus is widely regarded as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a fertile starting point for the development of new therapeutic agents. The imidazole ring is a component of the essential amino acid histidine, the hormone histamine, and is found in the core of purines, highlighting its fundamental role in biological processes. chemijournal.com
The versatility of the imidazole scaffold stems from several key properties:
Its ability to act as both a hydrogen bond donor and acceptor.
Its capacity to coordinate with metal ions, a crucial function in many enzymes. wikipedia.org
Its aromatic nature, which allows for π-π stacking interactions.
The potential for substitution at multiple positions, enabling fine-tuning of its steric and electronic properties to achieve target specificity.
These attributes make imidazole derivatives adept at interacting with a wide range of biological molecules, including enzymes and receptors, thereby justifying their privileged status in the design of novel drugs.
Overview of Structural Features and Reactivity Potential of the Imidazole Core
The imidazole ring is a planar, aromatic heterocycle with 6 π-electrons. chemijournal.com This aromaticity confers significant stability to the ring system. It is also a highly polar molecule and is amphoteric, meaning it can act as both a weak acid and a weak base. wikipedia.org
Structural and Physicochemical Properties of Imidazole
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃H₄N₂ |
| Molar Mass | 68.077 g/mol |
| Appearance | White or pale yellow solid |
| Acidity (pKa) | 14.5 |
| Basicity (pKa of conjugate acid) | ~7.0 |
Data sourced from multiple references. wikipedia.org
From a reactivity standpoint, the imidazole core exhibits characteristics of both pyridine (B92270) and pyrrole. The nitrogen atom at position 3 (N-3) is basic and is the primary site of protonation and alkylation. The ring is generally susceptible to electrophilic substitution, although it is less reactive than other five-membered heterocycles like pyrrole. Nucleophilic attack on the ring carbons is less common unless the ring is activated by strongly electron-withdrawing groups. The C-2 position, situated between the two nitrogen atoms, is the most vulnerable site for nucleophilic attack under such activated conditions.
Contextual Placement of 4-amino-N,1-dimethyl-1H-Imidazole-2-carboxamide within Imidazole Chemistry
While the broader class of imidazole carboxamides is well-documented, specific academic literature detailing the synthesis or application of this compound is not widely available in public research databases. However, its structure can be analyzed to place it within the context of known imidazole chemistry.
The molecule's structure consists of:
An imidazole core , providing the foundational aromatic and polar characteristics.
A carboxamide group at the C-2 position . The chemistry of imidazole-2-carboxylic acids and their derivatives is an active area of research. acs.org This substitution pattern is distinct from the more commonly studied 4- and 5-carboxamide isomers, such as 5-aminoimidazole-4-carboxamide (B1664886) (AICA), a key intermediate in purine (B94841) metabolism. researchgate.netsolubilityofthings.comnih.gov
An amino group at the C-4 position . Aminoimidazoles are a critical subclass of compounds, often serving as precursors in the synthesis of more complex heterocyclic systems, including purines.
A methyl group on the N-1 nitrogen . This methylation prevents tautomerism and fixes the position of the substituents, which can be crucial for specific receptor or enzyme binding.
A methyl group on the amide nitrogen (N-methylcarboxamide) . This feature modifies the hydrogen bonding capacity of the carboxamide group, potentially influencing its solubility and binding interactions.
Given these features, this compound can be classified as a polysubstituted aminoimidazole derivative. Its specific substitution pattern distinguishes it from intermediates in natural metabolic pathways. It is likely a synthetic compound designed for screening in drug discovery programs or as a specialized building block in organic synthesis. The combination of a C-2 carboxamide and a C-4 amino group on a fixed N-1 methylated ring presents a unique scaffold whose potential biological activities would be a subject for future investigation.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N,1-dimethylimidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-8-6(11)5-9-4(7)3-10(5)2/h3H,7H2,1-2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACBNMLAFWCLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Amino N,1 Dimethyl 1h Imidazole 2 Carboxamide
Strategic Approaches to Imidazole (B134444) Carboxamide Synthesis
The construction of the imidazole core, particularly with the substitution pattern found in 4-amino-N,1-dimethyl-1H-imidazole-2-carboxamide, can be approached through various strategic synthetic routes. These methods aim to control the regiochemistry of the substituents on the imidazole ring, and increasingly, to do so in an environmentally conscious manner.
Multi-component Reactions for Imidazole Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. acs.orgnih.govrsc.orgresearchgate.net These one-pot reactions combine three or more starting materials to form a complex product, minimizing the need for isolation of intermediates and reducing waste. While a specific MCR for the direct synthesis of this compound is not extensively documented, general MCR strategies for polysubstituted imidazoles can be adapted. For instance, a four-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) is a common method for preparing 1,2,4,5-tetrasubstituted imidazoles. acs.org Adapting such a strategy to yield the desired 1,2,4-substitution pattern with the specific functional groups would require careful selection of starting materials.
The van Leusen imidazole synthesis is another versatile three-component reaction that yields 1,4,5-trisubstituted imidazoles from a tosylmethyl isocyanide (TosMIC) derivative, an aldehyde, and an amine. nih.gov This method is known for its high degree of flexibility in the choice of reactants, allowing for the introduction of diverse substituents onto the imidazole core.
Regioselective Synthesis Techniques
Achieving the specific 1,2,4-substitution pattern of this compound requires precise control over the regioselectivity of the synthetic route. Several methods for the regioselective synthesis of substituted imidazoles have been developed.
One approach involves the sequential reaction of allenyl sulfonamides with amines, which can lead to the formation of 4- and 5-functionalized imidazoles with regioselectivity dependent on the substituents on the nitrogen atoms. nih.gov Another strategy focuses on the development of short and efficient syntheses of 1,4-disubstituted imidazoles, which provides the desired products with complete regioselectivity. rsc.org Such protocols are valuable for preparing compounds that are challenging to synthesize through other methods. rsc.org
The synthesis of 1,2,4-trisubstituted imidazoles can also be achieved with high regioselectivity, which is crucial for obtaining the desired isomer. nih.gov These methods often involve the careful choice of precursors and reaction conditions to direct the cyclization and substitution reactions to the desired positions on the imidazole ring.
Green Chemistry Principles and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable processes. In the context of imidazole synthesis, this translates to the use of greener solvents, catalysts, and reaction conditions. One-pot syntheses and multi-component reactions, as discussed earlier, are inherently greener as they reduce the number of steps and the amount of waste generated. researchgate.net
The use of deep eutectic solvents (DESs) as non-conventional and "green" reaction media has been explored for the synthesis of 2-aminoimidazoles. researchgate.net These solvents are often biodegradable and have low toxicity. Additionally, catalyst-free and solvent-free reaction conditions are highly desirable. For example, the synthesis of tri/tetrasubstituted 1H-imidazoles has been achieved using nano aluminum nitride under catalyst-free conditions, providing good to excellent yields. rsc.org Such methods represent a significant step towards more sustainable chemical manufacturing.
Precursors and Key Intermediates for this compound Synthesis
The synthesis of this compound often proceeds through key intermediates, with the nitro analogue being a prominent precursor.
A common synthetic strategy involves the preparation of N,1-dimethyl-4-nitro-1H-imidazole-2-carboxamide , which can then be reduced to the target amino compound. The synthesis of this nitro precursor can be achieved through the N-alkylation of a suitable nitroimidazole derivative. For instance, the regioselective alkylation of 2-methyl-4(5)-nitroimidazole with an appropriate alkylating agent can yield the N1-alkylated product. researchgate.netresearchgate.net The reaction conditions, such as the choice of base and solvent, play a crucial role in directing the alkylation to the desired nitrogen atom. researchgate.net
Once the nitro precursor is obtained, the pivotal step is the reduction of the nitro group to an amino group. This transformation is a well-established reaction in organic chemistry and can be accomplished using various reducing agents. Catalytic hydrogenation is a widely used and often clean method for this purpose. nih.gov This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
| Precursor/Intermediate | Synthetic Step | Reagents/Conditions |
| 2-Methyl-4(5)-nitroimidazole | N1-methylation and C2-carboxamidation | 1. Methylating agent, Base 2. Oxidizing agent, Amidation |
| N,1-dimethyl-4-nitro-1H-imidazole-2-carboxamide | Reduction of nitro group | H₂, Pd/C or other reducing agents |
Functionalization and Derivatization Reactions
The this compound molecule possesses several sites that can be targeted for further chemical modification, allowing for the synthesis of a diverse range of derivatives.
Modification at the Imidazole Core
The imidazole ring itself is a versatile scaffold for functionalization. nih.gov The amino group at the C4 position is a key handle for derivatization. Standard reactions targeting primary amines can be employed to modify this group.
N-Acylation: The 4-amino group can readily undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This modification can be used to introduce a wide array of functional groups and to explore structure-activity relationships in medicinal chemistry contexts.
N-Alkylation: The amino group can also be subjected to alkylation reactions, although care must be taken to control the degree of alkylation and to avoid potential side reactions at the imidazole ring nitrogens. Reductive amination with aldehydes or ketones is a common method for achieving mono-N-alkylation.
These functionalization reactions provide access to a library of derivatives of this compound, enabling the exploration of their chemical and biological properties.
Transformations Involving the Amino Group
The amino group at the C4 position of the imidazole ring is a key site for chemical modification. One of the most significant transformations is diazotization, which converts the primary amine into a diazo group. This reaction is typically performed by treating the 4-aminoimidazole (B130580) derivative with nitrites in an acidic solution. researchgate.net
The resulting 5-diazoimidazole-4-carboxamide (B1140617) is a stable compound that can be isolated. researchgate.net This intermediate is valuable because the diazo group is a versatile functional handle for further reactions. For instance, it can undergo coupling reactions with various nucleophiles, particularly aliphatic amines, to form 5-(substituted triazeno)imidazole-4-carboxamides. researchgate.net These reactions are generally conducted in solvents like methanol (B129727) or in an excess of the reacting amine, in the absence of light. researchgate.net
Furthermore, the diazoimidazole intermediate can undergo intramolecular cyclization. In aqueous solutions, across a wide pH range, 5-diazoimidazole-4-carboxamide readily cyclizes to form 2-azahypoxanthine, a fused heterocyclic system. researchgate.net This cyclization highlights the reactivity of the diazo group in proximity to the imidazole ring nitrogen and the carboxamide moiety. The reaction proceeds through what can be considered an internal diazonium salt, where the imidazole ring itself acts as the anionic component. researchgate.net
Chemical Manipulations of the Carboxamide Moiety
The carboxamide moiety at the C2 position offers several avenues for chemical manipulation, primarily through hydrolysis or reduction.
Hydrolysis: The N,1-dimethyl-carboxamide group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. A patent describing related imidazole dicarboxamides demonstrates that heating with concentrated hydrochloric acid can cleave the amide bond. chemistrysteps.com Similarly, treatment with a base in an alcoholic solvent, such as triethylamine (B128534) in methanol at elevated temperatures, can also effect the removal of the amide group, leading to the corresponding carboxylate. chemistrysteps.com
Reduction: The carboxamide group is generally resistant to reduction but can be converted to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation, capable of reducing amides to their corresponding amines. masterorganicchemistry.combyjus.comwikipedia.org This reaction would convert the 2-carboxamide (B11827560) group into a 2-(aminomethyl) group. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com While milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for amide reduction, more advanced and chemoselective methods using reagents like borane (B79455) complexes or catalytic hydrogenation have also been developed for this purpose. mdpi.comorganic-chemistry.org
Formation from Carboxylic Acid: The carboxamide can be synthesized from its corresponding carboxylic acid precursor, 4-amino-1-methyl-1H-imidazole-2-carboxylic acid. This transformation is a standard amide coupling reaction, where the carboxylic acid is activated and then reacted with methylamine. Common coupling reagents used for forming such amide bonds in heterocyclic systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net
Catalytic Approaches in this compound Synthesis
The synthesis of the core 4-amino-imidazole structure often relies on multi-component reactions where the ring is constructed from simpler acyclic precursors. Various catalytic systems have been developed to improve the efficiency, yield, and environmental footprint of these syntheses.
Heterogeneous catalysts are particularly advantageous due to their ease of separation and reusability. For example, Cr₂O₃ nanoparticles, synthesized via a green method using Zingiber officinal extract, have been shown to be an efficient and reusable catalyst for the synthesis of polysubstituted imidazoles from aldehydes, benzil, and ammonium acetate. libretexts.org Other heterogeneous catalysts reported for similar multi-component syntheses of imidazoles include zeolite HY/silica gel and ZrCl₄. libretexts.org
Homogeneous catalysis is also widely employed. A study demonstrated the use of a Cu(II) complex, dichloro-(1,10-phenanthroline)-copper(II) [Cu(phen)Cl₂], as a highly effective catalyst for synthesizing imidazole derivatives via a Mannich-type reaction. ic.ac.uk This reaction, conducted in ethanol (B145695) at reflux, provided excellent yields of the desired products. ic.ac.uk The choice of catalyst and solvent was found to be crucial for optimizing the reaction yield. ic.ac.uk
The table below summarizes various catalytic systems used for the synthesis of substituted imidazoles, which are structurally related to the target compound.
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cr₂O₃ Nanoparticles | Aromatic Aldehydes, Benzil, Ammonium Acetate | H₂O | Microwave (400 W), 4-9 min | Excellent | libretexts.org |
| Cu(phen)Cl₂ | L-Histidine, Benzylidenehydrazine, Aldehyde | Ethanol | Reflux, 3 h | 92 | ic.ac.uk |
| Zeolite HY/Silica Gel | Aldehyde, Benzil, NH₄OAc | N/A | N/A | Good | libretexts.org |
| ZrCl₄ | Aldehyde, Benzil, NH₄OAc | N/A | N/A | Good | libretexts.org |
Solvent-Free and Microwave-Assisted Synthetic Protocols
In line with the principles of green chemistry, solvent-free and microwave-assisted methods have emerged as powerful alternatives to conventional synthetic protocols for imidazole synthesis. These techniques often lead to significantly reduced reaction times, higher yields, and simplified work-up procedures.
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates. The synthesis of polysubstituted imidazoles has been successfully achieved via a three-component cyclo-condensation reaction under microwave irradiation. libretexts.org For instance, using Cr₂O₃ nanoparticles as a catalyst in water, the reaction of aromatic aldehydes, benzil, and ammonium acetate under microwave irradiation at 400 W was completed in just 4-9 minutes, affording excellent yields. libretexts.org Another study reported a microwave-assisted Ugi three-component coupling reaction catalyzed by scandium triflate in methanol, yielding fused 3-aminoimidazoles in 10 minutes. rsc.org This demonstrates the broad applicability of microwave technology in synthesizing complex imidazole scaffolds.
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can sometimes enhance reactivity. The synthesis of substituted imidazoles has been reported under solvent-free conditions, often facilitated by grinding or heating the neat reactants. One approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine on a solid support like acidic alumina (B75360) impregnated with ammonium acetate, under microwave irradiation without any solvent. quora.com Another report details an efficient one-pot, solvent-free method by simply heating a mixture of o-phenylenediamines, an aromatic aldehyde, and ammonium acetate at 70 °C, resulting in high yields of the imidazole derivatives.
The following table compares different green synthetic protocols for the preparation of related imidazole structures.
| Method | Catalyst/Support | Reactants | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Microwave-Assisted | Cr₂O₃ Nanoparticles | Aldehyde, Benzil, NH₄OAc in H₂O | 400 W | 4-9 min | Excellent | libretexts.org |
| Microwave-Assisted | Scandium Triflate | Amidine, Isocyanide, Aldehyde in MeOH | N/A | 10 min | 33-93 | rsc.org |
| Solvent-Free (MW) | Acidic Alumina | 1,2-dicarbonyl, Aldehyde, Amine | Microwave | Short | Excellent | quora.com |
| Solvent-Free (Thermal) | None | o-Phenylenediamine, Aldehyde, NH₄OAc | 70 °C | ~1 h | High |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Amino N,1 Dimethyl 1h Imidazole 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Proton (¹H) and Carbon-¹³C NMR Chemical Shift Assignments
No experimental ¹H or ¹³C NMR data for 4-amino-N,1-dimethyl-1H-imidazole-2-carboxamide could be located in the searched literature.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Specific 2D NMR experimental data (COSY, HSQC, HMBC, or NOESY) for the structural elucidation of this compound are not available in the public domain.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
No high-resolution mass spectrometry data, which would confirm the elemental composition and exact mass, has been published for this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
There is no available MS/MS data to detail the fragmentation pathways of this compound upon collision-induced dissociation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
No experimental IR or Raman spectra are available in the searched databases or literature to identify the characteristic vibrational frequencies of the functional groups within this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.
For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions associated with the imidazole (B134444) ring and the carboxamide group. The amino and methyl substituents on the imidazole ring would likely influence the position and intensity of these absorption bands. A typical UV-Vis spectroscopic analysis would present the wavelength of maximum absorption and the corresponding molar absorptivity.
Table 3: Anticipated UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| Ethanol (B145695) | Data not available | Data not available | π → π |
| Water | Data not available | Data not available | π → π |
This table illustrates the expected format for reporting UV-Vis spectroscopic data.
The position of the λmax can be affected by the solvent polarity, a phenomenon known as solvatochromism. A detailed study would involve recording the spectra in a series of solvents with varying polarities to investigate these effects.
Computational and Theoretical Investigations of 4 Amino N,1 Dimethyl 1h Imidazole 2 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties in the ground state. nih.gov For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These geometric parameters are crucial for understanding the molecule's three-dimensional shape and stability. The results of these calculations can be compared with experimental data, such as X-ray crystallography, to validate the computational model. nih.gov
Table 1: Key Ground State Properties Investigated by DFT This table is illustrative of the types of data obtained from DFT studies on heterocyclic compounds.
| Property Investigated | Significance |
| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles). |
| Vibrational Frequencies | Predicts infrared and Raman spectra, confirming structural features. nih.gov |
| Dipole Moment | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Atomic Charges | Determines the charge distribution on each atom, highlighting potential reactive sites. |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and polarizability, which can be an indicator of significant biological or nonlinear optical activity. nih.gov In studies of related benzimidazole (B57391) derivatives, FMO analysis has been used to explain intramolecular charge transfer phenomena. nih.govresearchgate.net
Table 2: Illustrative FMO Data for a Benzimidazole Derivative Data adapted from a study on a related compound to demonstrate the output of FMO analysis. nih.gov
| Parameter | Value (eV) | Implication |
| EHOMO | -7.01 | Electron-donating capability |
| ELUMO | -2.95 | Electron-accepting capability |
| Energy Gap (Egap) | 4.06 | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. researchgate.net Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.netnih.gov Green areas are neutral. For imidazole derivatives, MEP maps can predict sites for hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor binding. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum calculations often focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the conformational changes and stability of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is particularly useful for understanding the flexibility of a ligand and the stability of a protein-ligand complex. In studies involving imidazole derivatives, MD simulations have been used to assess the stability of docked complexes by analyzing parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation period. nih.govresearchgate.net A stable RMSD value for the complex over time suggests a stable binding mode. nih.gov
Molecular Docking and Ligand-Target Interaction Prediction (at a molecular level)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. ekb.eg For various imidazole-containing compounds, docking studies have successfully predicted binding modes and affinities (often expressed as a binding energy score in kcal/mol) with various biological targets like enzymes and receptors. researchgate.netscielo.brmdpi.com The analysis of docked poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. researchgate.netnih.gov For example, in a study of novel 4-nitroimidazole (B12731) analogues, docking predicted a strong binding affinity to the Fms-like tyrosine kinase-3 (FLT3) receptor with a docking score of -8.132 kcal/mol. researchgate.net
Table 3: Example Data from Molecular Docking Studies of Imidazole Derivatives This table presents sample findings from docking studies on various imidazole-based compounds to illustrate the nature of the data generated.
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Imidazole-based 1,2,3-triazoles | Carbonic Anhydrase II | -8.4 | Not specified scielo.br |
| 4-nitroimidazole derivatives | Tyrosine Kinase-3 | -8.132 | Not specified researchgate.net |
| Substituted Imidazoles | GlcN-6-P synthase | Not specified | Ser347 researchgate.net |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for elucidating chemical reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies. nih.gov DFT methods are commonly used to map the geometric and energetic profiles of reaction pathways. researchgate.net For instance, computational studies on the reaction of 1-methyl-4-amino-1,2,4-triazolium dicyanamide (B8802431) (a related nitrogen heterocycle system) with NO2 used direct dynamics trajectories to identify reaction pathways, intermediates, and transition state structures. nih.govresearchgate.net Such studies can provide a detailed, step-by-step understanding of how a reaction proceeds, which is often difficult to obtain through experimental means alone.
Tautomerism and Isomerization Studies
Following a comprehensive search of scientific literature, no specific computational or theoretical studies detailing the tautomerism and isomerization of 4-amino-N,1-dimethyl-1H-imidazole-2-carboxamide were found.
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, and isomerization, the process by which one molecule is transformed into another molecule with the exact same atoms in a different arrangement, are critical areas of computational chemical research. Such studies typically involve quantum chemical calculations, like Density Functional Theory (DFT), to determine the relative stabilities of different tautomers and isomers, the energy barriers for their interconversion, and the influence of various factors such as solvent effects on the equilibrium.
For imidazole-containing compounds, theoretical investigations often focus on several potential tautomeric forms, including amino-imino tautomerism and prototropic tautomerism within the imidazole ring itself. Isomerization studies frequently analyze the rotational barriers around key single bonds, such as the bond connecting the carboxamide group to the imidazole ring, which can lead to different conformers.
Molecular and Cellular Biological Activities of 4 Amino N,1 Dimethyl 1h Imidazole 2 Carboxamide
Intracellular Signaling Pathway Perturbation in Cell Lines)
Inhibition of TAK1 by 4-amino-N,1-dimethyl-1H-imidazole-2-carboxamide or its analogs is expected to significantly perturb intracellular signaling cascades that are crucial for cell survival, inflammation, and proliferation. TAK1 is a central node in signaling pathways activated by pro-inflammatory cytokines such as TNF-α and IL-1.
Upon activation, TAK1 phosphorylates and activates members of the MAP2K family (including MKK3/4/6/7) and the IKK kinases. These, in turn, lead to the activation of downstream MAP kinases, such as p38 and JNK, and the transcription factor NF-κB. By inhibiting TAK1, these compounds effectively block the transduction of signals along these critical pathways. This disruption has been shown to have pro-apoptotic effects; for example, inhibition of TAK1 can sensitize tumor cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) or TNF-α.
The perturbation of the TAK1-NF-κB and TAK1-MAPK signaling pathways has direct consequences on gene expression. The transcription factor NF-κB, a key downstream target of TAK1, controls the expression of a wide array of genes involved in inflammation, immunity, and cell survival. TAK1 signaling promotes cell survival by inducing the expression of anti-apoptotic proteins and cytokines.
Consequently, inhibition of TAK1 with a compound like this compound would be expected to prevent the activation of NF-κB and other transcription factors. This would lead to the downregulation of their target genes, including those encoding anti-apoptotic proteins. This alteration in the gene expression profile shifts the cellular balance towards apoptosis, thereby inhibiting cell proliferation and survival. While specific luciferase reporter assay data for this compound is not detailed in the provided sources, the described mechanism of action strongly implies a modulatory effect on NF-κB- and MAPK-dependent gene expression.
No Publicly Available Data on the Biological Activities of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the molecular and cellular biological activities of the chemical compound this compound is publicly available.
Extensive inquiries were made to gather data pertaining to the compound's effects on several key biological processes, as requested. These areas of investigation included:
Protein Phosphorylation and Signaling Cascade Analysis: No studies were found that detail how this compound may influence protein phosphorylation or interact with intracellular signaling cascades.
Cellular Phenotypic Responses in in vitro Cell Culture Models: There is a lack of published research on the compound's impact on cellular behavior in laboratory settings.
Cell Proliferation and Viability Assays: Information regarding any anti-proliferative or cytotoxic effects of this specific compound is not available.
Induction of Apoptosis or Necrosis: There are no accessible studies indicating whether this compound can induce programmed cell death (apoptosis) or necrosis.
Cell Cycle Analysis: The effects of this compound on cell cycle progression have not been documented in the public domain.
Cellular Differentiation Studies: No research has been published on the role of this compound in cellular differentiation processes.
Mechanism of Action Studies at the Molecular Level: The molecular mechanism by which this compound might exert a biological effect remains uncharacterized.
While research exists for structurally similar imidazole (B134444) carboxamide derivatives, which have been investigated for roles as kinase inhibitors and as intermediates in the synthesis of pharmaceutical agents, this information cannot be scientifically extrapolated to the specific compound . The precise biological activities of a chemical compound are dictated by its unique structure.
Therefore, due to the absence of available scientific data, it is not possible to provide an article detailing the molecular and cellular biological activities of this compound at this time.
Mechanism of Action Studies at the Molecular Level
Identification of Specific Protein/Enzyme Targets
The primary and most significant protein target of this compound is Transforming growth factor β-activated kinase 1 (TAK1), also known as MAP3K7. nih.gov TAK1 is a member of the mitogen-activated protein kinase (MAPK) pathway and plays a crucial role in mediating downstream signaling for pro-inflammatory cytokines such as TNF-α, TLR ligands, LPS, and IL-1. nih.gov By inhibiting TAK1, the compound effectively blocks these inflammatory signaling cascades. nih.gov
The selectivity of this compound has been rigorously evaluated. In a broad kinase panel screen, the compound demonstrated remarkable selectivity for TAK1. nih.gov
| Kinase Target | Inhibition (>65% at 10 µM) |
|---|---|
| TAK1 (MAP3K7) | Primary Target |
| ABL1(H369P) | Yes |
| EIF2AK1 | Yes |
| TNK2 | Yes |
| YANK1 | Yes |
Biochemical potency data further underscores the compound's activity against its primary target. nih.gov
| Parameter | Value |
|---|---|
| Kd (Dissociation Constant) | 55 nM |
No other kinases within the TKL subfamily were significantly inhibited, highlighting the compound's specific activity against TAK1 and a small number of other kinases. nih.gov
Structure Activity Relationship Sar Studies of 4 Amino N,1 Dimethyl 1h Imidazole 2 Carboxamide and Its Analogs
Rational Design and Synthesis of Analogs for SAR Exploration
The rational design of analogs of the lead compound, 4-amino-N,1-dimethyl-1H-imidazole-2-carboxamide, is guided by its known or hypothesized interactions with a biological target. The synthesis strategies typically involve multi-step sequences to allow for systematic modifications at various positions of the imidazole (B134444) scaffold.
A common synthetic route commences with a commercially available substituted imidazole or involves building the imidazole ring from acyclic precursors. For instance, the core imidazole structure can be assembled via condensation and cyclization reactions. Subsequent modifications often include:
N-alkylation: Introduction of different alkyl or aryl groups at the N1 position of the imidazole ring.
Amide bond formation: Variation of the substituent on the amide nitrogen (the N-methyl group in the parent compound) by coupling the corresponding imidazole-2-carboxylic acid with a diverse range of amines.
Substitution at the 4-amino position: Acylation or alkylation of the 4-amino group to explore the impact of its hydrogen-bonding capacity and steric bulk.
Modifications at C5: Introduction of substituents at the C5 position of the imidazole ring to probe steric and electronic effects.
One synthetic approach might involve the cyclization of an appropriate iminodiacetic precursor, followed by functional group interconversions to install the required amino and carboxamide moieties. nih.gov For example, a two-step procedure involving cyclization with trifluoroacetic anhydride (B1165640) (TFAA) in acetic anhydride, followed by anhydride opening, has been used for similar scaffolds. nih.gov The synthesis of a library of analogs allows for a systematic evaluation of the structure-activity relationships.
Impact of Structural Modifications on Molecular Target Binding Affinity
The binding affinity of the synthesized analogs is typically assessed using radioligand displacement assays or other biophysical techniques against the intended molecular target. SAR studies have revealed that specific structural features are critical for high-affinity binding.
For related imidazole-based compounds targeting enzymes like Insulin-Degrading Enzyme (IDE) or receptors such as the Cannabinoid 1 (CB1) receptor, several key interactions have been identified. nih.govnih.gov While direct data for this compound is limited, principles from analogous series can be inferred.
Imidazole Core: The imidazole ring itself is often a crucial pharmacophoric element, potentially participating in hydrogen bonds (via the ring nitrogens) or π-π stacking interactions with aromatic residues in the target's binding pocket. acs.org Replacing the imidazole with other rings like phenyl or indole (B1671886) can be detrimental to activity. nih.gov
2-Carboxamide (B11827560) Group: The carboxamide moiety is a key interaction point, often acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The affinity is highly sensitive to the nature of the N-substituent. In many ligand-receptor interactions, a tertiary amine in a side chain is found to be critical for activity. nih.gov
4-Amino Group: The primary amino group at the C4 position is a potent hydrogen bond donor. Its presence and position are often essential for anchoring the ligand in the binding site. Modifications that alter its basicity or hydrogen bonding capability can lead to a significant loss in affinity.
Studies on 1,2-diarylimidazol-4-carboxamide derivatives targeting the CB1 receptor have shown that the core scaffold makes important π-π interactions, while side chains extend into lipophilic channels of the receptor. acs.org Similarly, for IDE inhibitors, the imidazole ring and a tertiary amine were found to be critical for activity. nih.gov
Correlation between Chemical Structure and Cellular Activity (in in vitro assays)
The correlation between the chemical structure of the analogs and their activity in cell-based assays provides insights into their functional effects and properties like cell permeability. In vitro assays, such as cell proliferation assays or functional assays measuring downstream signaling, are used to quantify the biological response.
For a series of novel imidazole derivatives designed as EGFR inhibitors, a clear correlation was observed between their structure and their antiproliferative efficacy against various cancer cell lines. nih.gov Analogs with specific substitutions exhibited significantly lower IC50 values, indicating greater potency. nih.gov
The following table illustrates hypothetical data for analogs of this compound, demonstrating how structural changes might correlate with cellular activity.
| Compound | R1 (at N1) | R2 (at N-carboxamide) | R3 (at C4-amino) | Target Binding Affinity (Ki, nM) | Cellular Activity (IC50, µM) |
| Parent | -CH₃ | -CH₃ | -H | 50 | 1.2 |
| Analog A | -CH₂CH₃ | -CH₃ | -H | 75 | 2.5 |
| Analog B | -CH₃ | -H | -H | 250 | 15.0 |
| Analog C | -CH₃ | -CH₃ | -COCH₃ | 400 | > 50 |
| Analog D | -CH₃ | -CH₂CH₂OH | -H | 45 | 0.9 |
This table is illustrative and based on general SAR principles.
Increasing the alkyl size at N1 (Analog A) may slightly decrease activity.
Removal of the N-methyl group from the carboxamide (Analog B) is highly detrimental, suggesting a key interaction or conformational role for this group.
Acylation of the 4-amino group (Analog C) abolishes activity, highlighting the importance of its hydrogen-bonding donor capability.
Introduction of a polar group on the carboxamide side chain (Analog D) can be beneficial, potentially by forming an additional hydrogen bond.
Stereochemical Effects on Biological Activity
When chiral centers are introduced into the analogs, it is common to observe significant differences in biological activity between stereoisomers. This stereoselectivity arises from the three-dimensional nature of the drug-target interaction, where only one isomer can achieve an optimal fit in the binding site.
For example, in a series of 2-hydroxycyclohexyl antagonists for the CB1 receptor, the cis and trans diastereoisomers showed a substantial 10-fold difference in binding affinity. nih.gov This underscores the critical importance of precise spatial arrangement of functional groups for effective molecular recognition. If an analog of this compound were synthesized with a chiral substituent, it would be imperative to separate and test the individual enantiomers or diastereomers to fully characterize the SAR.
Development of Molecular Pharmacophore Models (based on molecular interactions)
Based on the accumulated SAR data, a molecular pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. A typical pharmacophore model includes features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable centers.
For imidazole-based ligands, a general pharmacophore model might include:
An aromatic/heterocyclic feature representing the imidazole ring.
One or two hydrogen bond acceptors (e.g., the carboxamide oxygen and a ring nitrogen).
A hydrogen bond donor (e.g., the 4-amino group).
A hydrophobic/aliphatic region corresponding to the N1-alkyl group.
Molecular docking and dynamics simulations can further refine these models by visualizing the binding pose of active compounds within the target's active site. nih.gov These computational studies help to rationalize the observed SAR and provide a structural basis for the design of new, more potent, and selective analogs. For instance, docking studies can confirm that a loss of affinity upon structural modification is due to a steric clash or the loss of a key hydrogen bond. researchgate.net
Advanced Synthetic Derivatives and Scaffold Modifications of 4 Amino N,1 Dimethyl 1h Imidazole 2 Carboxamide
Development of Advanced Imidazole (B134444) Carboxamide Scaffolds
The imidazole carboxamide core is a well-established scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. nih.govresearchgate.net Developing advanced scaffolds from 4-amino-N,1-dimethyl-1H-imidazole-2-carboxamide involves modifying the core structure to explore new chemical space and improve biological activity, selectivity, and drug-like properties. jchemrev.comnih.gov
Research into benzo[d]imidazole-2-carboxamides, for example, has identified this class as a novel scaffold for anti-tuberculosis agents. nih.gov The design of these compounds was based on the prevalence of the benzimidazole (B57391) ring in FDA-approved drugs and the bioisosteric relationship with other active compounds. nih.gov Similarly, modifications to the this compound scaffold could involve:
Ring Fusion: Annulation of another ring system (e.g., benzene, pyridine) onto the imidazole core to create bicyclic or polycyclic scaffolds with altered steric and electronic properties.
Scaffold Hopping: Replacing the imidazole core with other five- or six-membered heterocycles while maintaining key pharmacophoric features to discover novel intellectual property and potentially improved pharmacological profiles.
Diversity-Oriented Synthesis: Using the core scaffold as a starting point for combinatorial synthesis, where different substituents are systematically introduced at the N-1, C-2 (carboxamide), and C-4 positions to generate a library of diverse compounds for high-throughput screening.
Synthesis of Poly-substituted Imidazole Carboxamides
Creating more complex, poly-substituted imidazole carboxamides is a key strategy for optimizing ligand-target interactions. Several multicomponent reactions (MCRs) provide efficient routes to highly substituted imidazoles in a single step. semanticscholar.org
One of the most classic methods is the Debus-Radziszewski imidazole synthesis , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to form a substituted imidazole. wikipedia.orgscribd.comslideshare.netslideshare.netresearchgate.net This reaction can produce tri- or tetra-substituted imidazoles. A novel series of tri-substituted imidazole derivatives has been synthesized using this reaction by reacting benzil, ammonium (B1175870) acetate (B1210297), and various derivatives of 1H-pyrazole-4-carbaldehyde. researchgate.net
Modern variations of this approach often use catalysts and alternative conditions to improve yields and expand the substrate scope. semanticscholar.org Microwave-assisted synthesis, for instance, has been shown to significantly accelerate the reaction rate for producing poly-substituted imidazoles. researchgate.netresearchgate.netnih.gov
Interactive Table: Methods for Synthesizing Poly-substituted Imidazoles
| Reaction Name | Components | Key Features |
|---|---|---|
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Classic, versatile method for tri- and tetra-substituted imidazoles. wikipedia.orgscribd.comresearchgate.net |
| Multi-component Condensation | Benzil, Aldehyde, Amine, Ammonium Acetate | One-pot synthesis, often catalyzed by Lewis acids (e.g., Y(NO3)3·6H2O) or under microwave irradiation. researchgate.netsemanticscholar.org |
These methods could be adapted to synthesize derivatives of this compound by starting with appropriately substituted precursors.
Novel Synthetic Pathways to N-substituted Imidazoles
The substitution pattern on the nitrogen atoms of the imidazole ring is critical for modulating the biological activity and physicochemical properties of the molecule. While the title compound is already substituted at the N-1 position, further derivatization or the development of novel pathways to access diverse N-substituted analogues is of significant interest.
A common method for N-substitution involves the reaction of an imidazole with an alkylating agent, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. nih.gov The resulting ester can then be reacted with various amines to form a series of N-substituted imidazole amides. nih.gov
Recent advances have focused on developing regiocontrolled methods for synthesizing substituted imidazoles. rsc.orgresearchgate.netrsc.org Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction , offer a powerful one-pot method for synthesizing fused imidazoles with nitrogen bridgeheads from aldehydes, isocyanides, and amidines. nih.govproquest.comnih.govbeilstein-journals.orgresearchgate.net This reaction is highly versatile and can be driven by various catalysts under different conditions, including microwave irradiation. nih.govproquest.com
Interactive Table: Pathways to N-substituted Imidazoles
| Pathway | Description | Reagents | Product Type |
|---|---|---|---|
| Direct N-Alkylation | Reaction of an imidazole with an alkyl halide. | Imidazole, Alkyl Halide, Base (e.g., K2CO3) | N-Alkyl Imidazoles. nih.gov |
| Groebke–Blackburn–Bienaymé | Three-component reaction to form fused systems. | Amidine, Aldehyde, Isocyanide | Fused Imidazo[1,2-a]-heterocycles. nih.govproquest.com |
These modern synthetic methodologies provide a robust toolbox for creating a wide array of N-substituted derivatives based on the this compound scaffold, enabling extensive structure-activity relationship (SAR) studies.
Potential Applications in Chemical Biology and Materials Science
Development as Chemical Probes for Cellular and Molecular Research
Chemical probes are essential tools for dissecting complex biological processes. The inherent properties of 4-amino-N,1-dimethyl-1H-imidazole-2-carboxamide lend themselves to the development of such probes for both in vitro and in vivo studies.
The imidazole (B134444) carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, capable of interacting with various biological targets. For instance, a related class of compounds, 2,4-1H-imidazole carboxamides, have been identified as potent and selective inhibitors of Transforming Growth Factor β-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways. nih.gov By developing derivatives of this compound, it is conceivable to create specific inhibitors or modulators for other enzymes, thereby providing tools to study their roles in cellular signaling cascades. The amino and dimethyl functionalities on the imidazole ring can be systematically modified to fine-tune binding affinity and selectivity for a target protein, allowing researchers to probe its function within a biological pathway.
| Potential Biological Target Class | Rationale for Interaction | Example from Related Compounds |
| Kinases | The imidazole core can act as a hinge-binder, a common interaction motif for kinase inhibitors. | 2,4-1H-imidazole carboxamides as TAK1 inhibitors nih.gov |
| Polymerases | The carboxamide and amino groups can form hydrogen bonds with amino acid residues in the active site. | Imidazole derivatives are explored as PARP-1 inhibitors. |
| Other Enzymes | The scaffold can be functionalized to mimic natural substrates or allosteric modulators. | Imidazole-based compounds are investigated for a wide range of enzymatic targets. |
A significant potential application for imidazole carboxamides lies in the field of DNA sequencing. Research has demonstrated that the parent molecule, 1-H-imidazole-2-carboxamide, can act as a "universal reader" for DNA bases. nih.gov This molecule is capable of forming hydrogen-bonded complexes with all four naturally occurring DNA bases (adenine, guanine, cytosine, and thymine). nih.gov When immobilized in a nanogap, the distinct electronic signature generated upon interaction with each base could enable sequencing by a method known as recognition tunneling. nih.gov
The interaction tendency, as determined by NMR titration, follows the order of dG > dC >> dT > dA. nih.gov While this research focused on the unsubstituted 1-H-imidazole-2-carboxamide, the fundamental principle of hydrogen bonding-mediated recognition would still apply to this compound. The N,1-dimethyl and 4-amino substitutions would likely modulate the electronic properties and steric profile of the molecule, potentially refining its recognition capabilities and the resulting tunneling signal, which could be an area for further investigation.
Utilization as Building Blocks in Organic Synthesis
The structure of this compound makes it a valuable intermediate or building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The imidazole core is a common motif in many biologically active compounds.
For example, related imidazole carboxamide derivatives serve as key intermediates in the synthesis of the chemotherapy drug temozolomide (B1682018) and its analogs. google.com The functional groups on this compound—the primary amino group, the secondary amide, and the imidazole ring itself—offer multiple reaction sites for further chemical modification. This allows for the construction of diverse chemical libraries for drug discovery screening or for the targeted synthesis of specific bioactive compounds. The amenability of the imidazole core to derivatization facilitates the exploration of structure-activity relationships in drug development programs. nih.gov
Potential in Materials Science or Supramolecular Chemistry
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The functional groups within this compound are well-suited for participating in such interactions.
Self-Assembly: The amino and carboxamide groups are excellent hydrogen bond donors and acceptors. This creates the potential for the molecule to self-assemble into well-defined supramolecular structures, such as tapes, sheets, or helical fibers, driven by predictable hydrogen bonding patterns.
Coordination Chemistry: The nitrogen atoms of the imidazole ring are effective ligands for coordinating with metal ions. This property could be exploited to construct metal-organic frameworks (MOFs) or coordination polymers. By selecting appropriate metal centers, materials with tailored properties, such as porosity, catalytic activity, or specific electronic and magnetic characteristics, could be designed. The dimethyl and amino substituents would also influence the coordination geometry and the resulting framework structure.
While direct studies on the supramolecular behavior of this compound are not yet prevalent, the known principles of supramolecular chemistry suggest this is a promising area for future research.
Applications in Catalysis
The imidazole ring, a core component of the amino acid histidine, is a well-known participant in enzyme catalysis, often acting as a general acid or base, or as a nucleophilic catalyst. nih.gov This catalytic prowess can be translated to synthetic organic chemistry.
The imidazole moiety within this compound can function as an organocatalyst for various chemical transformations. ias.ac.in The basic nitrogen atom can activate substrates through deprotonation or hydrogen bonding, while the protonated form can act as a Brønsted acid. For instance, simple imidazole has been shown to be an effective catalyst for multicomponent reactions. rsc.org Furthermore, imidazole derivatives can be incorporated into more complex catalytic systems, such as supramolecular catalysts that mimic enzymatic active sites, to perform cascade reactions. sciopen.com The specific substitutions on this compound could influence its catalytic activity and selectivity, opening avenues for its use in bespoke catalytic applications.
Future Research Directions and Unaddressed Questions in 4 Amino N,1 Dimethyl 1h Imidazole 2 Carboxamide Research
Exploration of Novel Molecular Targets and Mechanisms
A primary avenue for future research will be the identification of novel molecular targets for 4-amino-N,1-dimethyl-1H-imidazole-2-carboxamide. The imidazole (B134444) nucleus is a versatile pharmacophore known to interact with a wide range of biological targets. nih.govresearchgate.netlongdom.org Initial investigations could involve high-throughput screening against a broad panel of kinases, proteases, and other enzymes to identify potential targets.
Subsequent research should focus on elucidating the mechanism of action at the identified targets. This would involve a combination of biochemical and biophysical assays to characterize the binding kinetics and thermodynamics of the compound. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be invaluable in this regard.
| Potential Molecular Target Classes | Examples of Relevant Targets | Rationale for Investigation |
| Kinases | Aurora Kinases, Glycogen Synthase Kinase-3β (GSK-3β) | Imidazole derivatives have shown potent inhibitory activity against various kinases involved in cell cycle regulation and signaling pathways. nih.govnih.gov |
| Proteases | SARS-CoV-2 Main Protease (Mpro) | The imidazole core can be functionalized to fit into the active sites of viral proteases, offering potential antiviral applications. mdpi.com |
| Enzymes in Metabolic Pathways | Carbonic Anhydrases | Substituted imidazoles have been identified as inhibitors of carbonic anhydrases, which are implicated in several diseases. |
| G-protein coupled receptors (GPCRs) | Histamine Receptors, Adrenergic Receptors | The imidazole moiety is a key component of endogenous ligands for several GPCRs. longdom.org |
Development of Highly Efficient and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to this compound and its analogs is crucial for facilitating further research. Current methods for the synthesis of substituted imidazoles often involve multi-step procedures with harsh reaction conditions. cell.com Future research should focus on the development of novel synthetic strategies that are both high-yielding and sustainable.
This could involve the use of green chemistry principles, such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents and catalysts. bohrium.comresearchgate.netnih.gov The development of one-pot, multi-component reactions would also be a significant advancement, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. tandfonline.com
| Synthetic Strategy | Key Features | Potential Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times | Increased reaction rates, higher yields, and reduced side product formation. rsc.org |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate reactions | Enhanced mass transfer and reaction rates, often at lower temperatures. bohrium.com |
| Flow Chemistry | Continuous processing in a reactor | Precise control over reaction parameters, improved safety, and scalability. |
| Biocatalysis | Use of enzymes as catalysts | High selectivity, mild reaction conditions, and reduced environmental impact. nih.gov |
Advanced Computational Modeling for Precise Activity Prediction
Computational modeling will play a pivotal role in accelerating the discovery and optimization of this compound derivatives. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to predict the biological activity of novel analogs and to understand their binding interactions with their molecular targets. researchgate.netnih.gov
Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide valuable insights into the structural requirements for optimal activity. nih.gov Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound-target complex, providing a more realistic representation of the binding event. mdpi.comnih.gov
| Computational Method | Application in Drug Discovery | Expected Outcome |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a target protein. mdpi.com | Identification of key binding interactions and prioritization of compounds for synthesis. |
| 3D-QSAR | Correlating the 3D structural features of molecules with their biological activity. nih.gov | Generation of predictive models to guide the design of more potent analogs. |
| Molecular Dynamics (MD) Simulations | Simulating the time-dependent behavior of a molecular system. nih.gov | Understanding the conformational changes upon binding and the stability of the ligand-protein complex. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Early identification of potential liabilities to improve the drug-like properties of lead compounds. |
Expansion of Chemical Biology Applications to Complex Cellular Systems
The application of this compound as a chemical probe to study complex cellular processes is a promising area of future research. The imidazole scaffold is present in many biologically important molecules, such as the amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure.
By functionalizing the core structure with reporter tags, such as fluorescent dyes or biotin, it will be possible to visualize the subcellular localization of the compound and to identify its interacting partners in a cellular context. These chemical biology tools will be instrumental in unraveling the compound's mechanism of action and in identifying novel therapeutic applications.
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The integration of emerging technologies will be crucial for advancing the research on this compound. Automated synthesis platforms can be utilized for the rapid generation of compound libraries, while high-throughput screening technologies will enable the efficient evaluation of their biological activity.
In the realm of structural characterization, advanced techniques such as cryogenic electron microscopy (cryo-EM) could be employed to determine the high-resolution structure of the compound in complex with its biological target. This structural information will be invaluable for structure-based drug design efforts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-amino-N,1-dimethyl-1H-imidazole-2-carboxamide and related imidazole derivatives?
- Methodological Answer : Synthesis often involves multi-step reactions starting from substituted imidazole precursors. For example, alkylation at the N1 position can be achieved using methylating agents like methyl iodide under basic conditions. The 4-amino group is typically introduced via nitration followed by reduction or direct substitution using ammonia derivatives. Key steps may include protecting group strategies (e.g., Fmoc for amino groups) to prevent side reactions .
- Experimental Design : Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical. For instance, tetrakis(dimethylamino)ethylene (TDAE) methodology has been used for nitroimidazole synthesis, which could be adapted for analogous carboxamide derivatives .
Q. How are physicochemical properties (e.g., hydrogen bonding, solubility) of this compound characterized?
- Methodological Answer : Hydrogen bonding patterns are analyzed via X-ray crystallography or NMR spectroscopy. Solubility is determined experimentally in solvents of varying polarity (e.g., water, DMSO) using UV-Vis spectrophotometry. Computational tools like COSMO-RS predict solubility based on molecular descriptors .
- Data Sources : Studies on structurally similar 4(5)-substituted imidazole-2-carboxamides highlight the role of substituents in altering hydrogen-bonding networks, which influence crystallinity and bioavailability .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR identify methyl and amino groups, with chemical shifts around δ 2.5–3.5 ppm for N-methyl groups and δ 6.0–7.5 ppm for imidazole protons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Carboxamide C=O stretches (~1650 cm) and N-H bends (~1550 cm) are diagnostic .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, steric effects) impact the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with variations in the imidazole ring (e.g., methyl vs. ethyl groups) or carboxamide substituents. For example:
- Replacing the 4-amino group with a nitro group reduces hydrogen-bonding capacity, potentially altering target binding .
- Molecular docking simulations assess interactions with enzymes (e.g., kinases), guided by crystallographic data from related compounds .
Q. What strategies resolve discrepancies in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardized Assays : Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts.
- Batch Analysis : Ensure compound purity (>95% by HPLC) to exclude impurities affecting results .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify trends. For instance, imidazole carboxamides with fluorobenzyl groups show consistent kinase inhibition, while methylated analogs vary widely .
Q. How can advanced spectroscopic techniques (e.g., solid-state NMR, cryo-EM) elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Solid-State NMR : Resolves conformational changes in the compound when bound to proteins, such as rigidification of the imidazole ring .
- Cryo-EM : Visualizes binding modes in enzyme complexes at near-atomic resolution, particularly for large targets like DNA polymerase .
Methodological Considerations Table
| Technique | Application | Key Findings from Evidence |
|---|---|---|
| X-ray Crystallography | Hydrogen-bonding network analysis | Substituents at N1 position dictate packing efficiency |
| HRMS | Purity and molecular weight confirmation | Detects trace impurities (<1%) affecting bioactivity |
| Molecular Docking | Target binding prediction | Fluorobenzyl groups enhance kinase affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
